molecular formula C8H13N3O2 B15046495 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole

1-Isobutyl-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B15046495
M. Wt: 183.21 g/mol
InChI Key: HMPMUQJLYRZUAI-UHFFFAOYSA-N
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Description

1-Isobutyl-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with hydrazine derivatives, followed by nitration. The reaction typically involves:

    Step 1: Condensation of isobutyraldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Step 2: Cyclization of the hydrazone with methyl ketones under acidic conditions to yield the pyrazole core.

    Step 3: Nitration of the pyrazole core using nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

    Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Cycloaddition: Alkynes, often under thermal or catalytic conditions.

Major Products:

    Reduction: 1-Isobutyl-3-methyl-5-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

    Cycloaddition: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-Isobutyl-3-methyl-5-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets.

Comparison with Similar Compounds

    1-Isobutyl-3-methyl-5-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-Isobutyl-3-methyl-5-chloro-1H-pyrazole: Contains a chloro group instead of a nitro group.

    1-Isobutyl-3-methyl-5-bromo-1H-pyrazole: Contains a bromo group instead of a nitro group.

Uniqueness: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-5-nitropyrazole

InChI

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(11(12)13)4-7(3)9-10/h4,6H,5H2,1-3H3

InChI Key

HMPMUQJLYRZUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)[N+](=O)[O-])CC(C)C

Origin of Product

United States

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